Human Melanocyte Tyrosinase Inhibition: 2-Amino-3',4'-dihydroxypropiophenone vs. Catechol
In a human neonatal foreskin epidermal melanocyte cellular assay using L-DOPA as substrate, 2-amino-3',4'-dihydroxypropiophenone inhibited tyrosinase activity with an IC50 of 32 µM [1]. Under comparable cell-based conditions (human epidermal melanocytes, L-DOPA substrate), catechol—the structurally closest minimal diphenol comparator—exhibited an IC50 of 22 µM [2]. The 10 µM difference (factor ~1.45) indicates that the α-amino ketone side chain does not abolish tyrosinase inhibitory activity but modulates it relative to the parent catechol scaffold, providing a differentiated potency window for structure-activity relationship studies.
| Evidence Dimension | Tyrosinase inhibitory activity in human melanocyte cells |
|---|---|
| Target Compound Data | IC50 = 32 µM (3.20E+4 nM) |
| Comparator Or Baseline | Catechol: IC50 = 22 µM |
| Quantified Difference | Target compound is ~1.45-fold less potent than catechol in this cellular context |
| Conditions | Human neonatal foreskin epidermal melanocyte cells / human epidermal melanocytes; L-DOPA substrate; 24 h preincubation (target) vs. comparable cell-based protocol (catechol) |
Why This Matters
Demonstrates that the α-amino modification retains tyrosinase engagement while altering potency, enabling procurement of a distinct tool compound for dissecting catechol-binding site requirements versus simple diphenols.
- [1] BindingDB Entry BDBM50559081 (CHEMBL492818): IC50 = 3.20E+4 nM for human tyrosinase in neonatal foreskin epidermal melanocytes. BindingDB / ChEMBL, 2022. View Source
- [2] Lin, Y.-P. et al. Constituents from the Formosan apple reduce tyrosinase activity in human epidermal melanocytes. Phytochemistry 68(8): 1189-1194, 2007. (Catechol IC50 = 22 µM in human epidermal melanocytes) View Source
